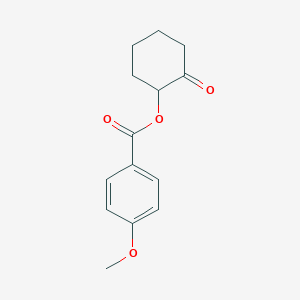

2-Oxocyclohexyl 4-methoxybenzoate

Description

2-Oxocyclohexyl 4-methoxybenzoate is an ester derivative formed via the condensation of 4-methoxybenzoic acid and 2-oxocyclohexanol. The compound’s structure features a cyclohexanone ring (2-oxocyclohexyl group) esterified to the aromatic 4-methoxybenzoate moiety, distinguishing it from other esters with coumarin, chromenyl, or metal-coordinated backbones discussed in the literature . Its physicochemical and biological properties are likely influenced by the electron-withdrawing ketone group in the cyclohexyl moiety and the methoxy substituent on the benzoate ring.

Properties

CAS No. |

61609-23-2 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(2-oxocyclohexyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H16O4/c1-17-11-8-6-10(7-9-11)14(16)18-13-5-3-2-4-12(13)15/h6-9,13H,2-5H2,1H3 |

InChI Key |

VREDYHRDVQREKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCCCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of 4-Methoxybenzoate Derivatives

Observations :

- Thermal Stability : Metal complexes exhibit higher thermal stability (decomposition >200°C) due to strong ionic/covalent metal-ligand bonds, whereas organic esters may decompose at lower temperatures .

- Solubility : The cyclohexyl ketone group in 2-oxocycloclohexyl derivatives could enhance solubility in polar organic solvents compared to aromatic coumarin-based esters .

Q & A

Q. What spectroscopic techniques are most effective for characterizing 4-methoxybenzoate derivatives, and how are they interpreted?

Infrared (IR) spectroscopy is critical for identifying functional groups and coordination modes. The anti-symmetrical (νas) and symmetrical (νsym) vibrations of carboxylate groups in 4-methoxybenzoate derivatives typically appear at 1543 cm⁻¹ and 1416 cm⁻¹, respectively, in ionic compounds . For ester derivatives like 2-Oxocyclohexyl 4-methoxybenzoate, the carbonyl (C=O) stretch of the ester group is observed near 1700 cm⁻¹. IR data can distinguish ionic vs. covalent bonding: lower Δν (νas − νsym) values indicate ionic character, while higher Δν suggests bidentate coordination .

Q. What thermal analysis methods are used to study the stability of 4-methoxybenzoate complexes?

Thermogravimetry-differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC) provide insights into dehydration, polymorphic transitions, and decomposition pathways. For example, Cu(II)-4-methoxybenzoate hydrate loses water at ~120°C, followed by ligand decomposition above 250°C, as shown by endothermic peaks in DTA . These methods help establish stoichiometry and thermal stability ranges for designing high-temperature applications.

Q. How are synthetic routes for 4-methoxybenzoate esters optimized in academic research?

Esterification of 4-methoxybenzoic acid with alcohols (e.g., cyclohexanol derivatives) is typical, using acid catalysts or coupling agents. Reaction conditions (temperature, solvent, molar ratios) are optimized via kinetic studies. While direct synthesis data for 2-Oxocyclohexyl 4-methoxybenzoate is scarce, analogous esters (e.g., ethyl 4-methoxybenzoate) are characterized using IR, NMR, and X-ray diffraction .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data (e.g., TG vs. DSC) be resolved for 4-methoxybenzoate compounds?

Discrepancies between TG (mass loss) and DSC (energy changes) often arise from overlapping thermal events. For example, a TG mass loss at 250°C might correspond to both ligand decomposition and crystallization of intermediates. Complementary techniques like evolved gas analysis (EGA) or variable-temperature X-ray diffraction (VT-XRD) can isolate individual processes . Computational modeling (e.g., density functional theory) further validates decomposition mechanisms .

Q. What computational strategies validate experimental IR spectra and molecular geometries of 4-methoxybenzoate complexes?

Hartree-Fock methods with split-valence basis sets (e.g., lanL2DZ) are used to calculate theoretical IR spectra and optimize molecular geometries. For lanthanum 4-methoxybenzoate, computational results align with experimental νas and νsym frequencies when conformational flexibility of the methoxy group is accounted for . Discrepancies >10 cm⁻¹ may indicate unmodeled crystal-packing effects.

Q. How do hydrogen-bonding interactions influence the supramolecular architecture of 2-Oxocyclohexyl 4-methoxybenzoate derivatives?

X-ray crystallography reveals that ester derivatives form centrosymmetric dimers via C–H···O hydrogen bonds. For example, in 2-Oxo-2H-chromen-4-yl 4-methoxybenzoate, a dihedral angle of 69.82° between aromatic rings creates a folded conformation, stabilizing the crystal lattice through R₂²(6) and R₄⁴(40) hydrogen-bonding motifs . These interactions guide the design of materials with tailored packing densities.

Methodological Notes

- Handling Precautions : While toxicity data for 2-Oxocyclohexyl 4-methoxybenzoate is limited, standard protocols for handling esters (e.g., gloves, goggles) should be followed. Refer to analogous compounds (e.g., 4-methoxyphenyl benzoate) for preliminary safety guidelines .

- Data Interpretation : Always cross-validate spectroscopic and thermal data with structural techniques (e.g., single-crystal XRD) to resolve ambiguities in coordination modes or decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.